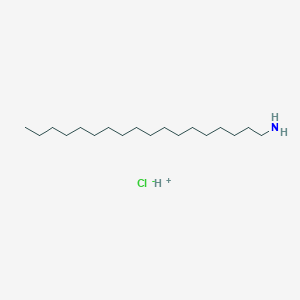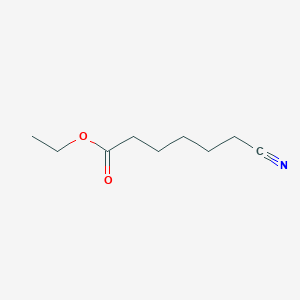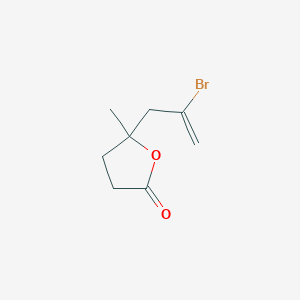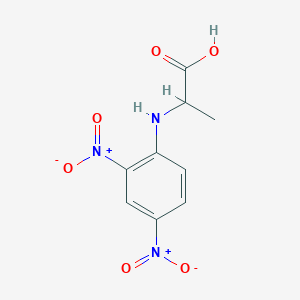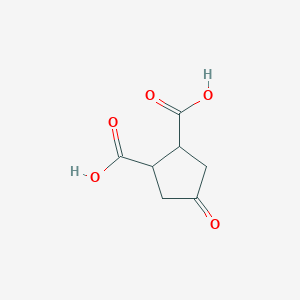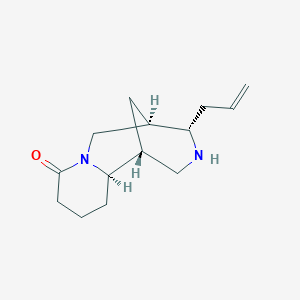
安古斯蒂佛林
描述
Angustifoline is a naturally occurring compound found in various plant species. It is a member of the flavonoid family and has been studied for its potential medicinal properties.
科学研究应用
- 安古斯蒂佛林对癌细胞表现出有希望的效果。特别是,它已被研究用于其对 COLO-205 人结肠癌细胞的影响。 研究表明,它诱导自噬和线粒体介导的凋亡,抑制细胞侵袭和迁移,并刺激 G2/M 细胞周期停滞 .
- 来自柳叶菜属植物的提取物对革兰氏阳性菌和革兰氏阴性菌均显示出抗菌作用。 此外,它们还表现出对真菌的抗真菌活性,例如犬小孢子菌、毛发癣菌和关节孢子菌 .
- 柳叶菜属植物,包括柳叶菜属,已在民间医学中用于治疗良性前列腺增生。 它们的抗炎、镇痛、抗肿瘤和抗雄激素特性使其成为前列腺健康的有价值选择 .
- 柳叶菜属的根茎在中国传统医学中用于其抗炎和镇痛特性。 它可以缓解疼痛和炎症 .
- 柳叶菜属植物含有类黄酮、酚酸、单宁、类固醇、三萜类和精油。 这些化合物有助于它们的治疗潜力 .
- 历史上,柳叶菜属物种被用于解决睡眠障碍和月经不规则。 虽然需要更多研究,但这些传统用途突出了它们在管理此类疾病方面的潜力 .
抗癌特性
抗菌和抗真菌活性
传统医学用于前列腺健康
抗炎和镇痛作用
植物化学丰富度
睡眠障碍和月经失调
作用机制
Angustifoline, also known as (1R,2R,9R,10S)-10-Prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one or AT20193, is an alkaloid that has been isolated from various plants, including Lupinus angustifolius L. and Epilobium angustifolium L . This compound has been found to exhibit antimicrobial activity .
Target of Action
The primary targets of Angustifoline are various types of bacteria, including S. aureus, B. subtilis, E. coli, P. aeruginosa, and B. thuringiensis . These bacteria are responsible for a wide range of infections in humans.
Mode of Action
It is suggested that Angustifoline could have bacteriostatic effects against its target bacteria , meaning it inhibits the growth and reproduction of these bacteria, thereby limiting the spread of infection.
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes in the bacteria it targets, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of Angustifoline’s action is the inhibition of bacterial growth and reproduction . This can help to limit the spread of bacterial infections and may contribute to the resolution of these infections when Angustifoline is used as part of an antimicrobial treatment regimen.
Action Environment
The efficacy and stability of Angustifoline can be influenced by various environmental factors. For example, the pH, temperature, and presence of other substances can affect the stability of Angustifoline and its ability to exert its antimicrobial effects . Additionally, the specific environment within the body, such as the site of an infection, can also influence the action of Angustifoline.
安全和危害
生化分析
Biochemical Properties
Angustifoline plays a significant role in biochemical reactions, particularly in its interactions with various enzymes and proteins. It has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Bacillus thuringiensis . The compound interacts with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, angustifoline has been found to induce autophagy and apoptosis in human colon cancer cells, suggesting its potential as an anticancer agent .
Cellular Effects
Angustifoline exerts various effects on different cell types and cellular processes. In human colon cancer cells (COLO-205), angustifoline induces dose- and time-dependent cytotoxicity, leading to cell shrinkage and distortion of normal cell morphology . It also causes G2/M cell cycle arrest, inhibits cell migration and invasion, and promotes the formation of autophagic vesicles. The compound upregulates the expression of autophagy-associated proteins such as Beclin-1 and LC3-II, highlighting its impact on cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of angustifoline involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. In colon cancer cells, angustifoline induces mitochondrial-mediated apoptosis by increasing the expression of pro-apoptotic proteins and decreasing the expression of anti-apoptotic proteins . This results in the activation of caspases and the subsequent cleavage of cellular substrates, ultimately leading to cell death. Additionally, angustifoline’s ability to induce autophagy is mediated through the upregulation of autophagy-related genes and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of angustifoline have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that angustifoline remains stable under specific conditions, allowing for prolonged exposure in in vitro and in vivo experiments . Long-term treatment with angustifoline has been associated with sustained autophagic activity and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of angustifoline vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, angustifoline can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, emphasizing the importance of dose optimization in preclinical studies .
Metabolic Pathways
Angustifoline is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This process results in the formation of metabolites that may contribute to its biological activity. Additionally, angustifoline affects metabolic flux and metabolite levels, influencing cellular energy production and utilization .
Transport and Distribution
Within cells and tissues, angustifoline is transported and distributed through specific transporters and binding proteins. The compound is primarily synthesized in shoot tissues and translocated via phloem to other parts of the plant . In animal models, angustifoline is absorbed into the bloodstream and distributed to various organs, including the liver, kidneys, and lungs . Its localization and accumulation in specific tissues are influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
Angustifoline’s subcellular localization plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cellular components . Targeting signals and post-translational modifications direct angustifoline to specific compartments or organelles, such as mitochondria and lysosomes . This localization is essential for its ability to induce autophagy and apoptosis in cancer cells .
属性
IUPAC Name |
(1R,2R,9R,10S)-10-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-4-12-11-7-10(8-15-12)13-5-3-6-14(17)16(13)9-11/h2,10-13,15H,1,3-9H2/t10-,11-,12+,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIPIBIDDZPDAV-FVCCEPFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C2CC(CN1)C3CCCC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H]1[C@@H]2C[C@H](CN1)[C@H]3CCCC(=O)N3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550-43-6 | |
| Record name | Angustifoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that angustifoline demonstrates anticancer properties against COLO-205 human colon cancer cells by triggering several mechanisms. This includes inducing autophagy, a process where cells degrade and recycle their own components, alongside promoting mitochondrial-mediated apoptosis, also known as programmed cell death []. Additionally, angustifoline appears to impede both cell invasion and migration, and stimulates G2/M cell cycle arrest, further inhibiting uncontrolled cell growth [].
A: Studies show that treating COLO-205 cells with angustifoline leads to the formation of characteristic autophagic cell vesicles []. Moreover, a significant upregulation in the expression of two key autophagy-related proteins, Beclin-1 and LC3-II, was observed in these cells [].
ANone: Angustifoline has a molecular formula of C15H26N2O and a molecular weight of 250.38 g/mol.
A: Yes, various spectroscopic techniques have been used to characterize angustifoline. This includes infrared (IR) spectroscopy, which provides information about the functional groups present in the molecule [, ]. Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly 2H NMR, has been used to determine the stereochemistry of angustifoline and its derivatives [].
ANone: The available research primarily focuses on the biological activity of angustifoline, with limited information available regarding its material compatibility and stability under various conditions. Further investigation is needed in this area.
ANone: The current research focuses primarily on the biological activity of angustifoline, particularly its anticancer properties. There is no information available on its use as a catalyst.
ANone: While computational studies could provide valuable insights into angustifoline's interactions with biological targets and aid in SAR studies, the provided research does not include such investigations.
A: Although the research provided doesn't directly investigate SAR, it does highlight the synthesis and study of several angustifoline derivatives, including the deoxy-analogue of N-hydroxymethylangustifoline, N-cyanomethylangustifoline, and various esters [, ]. These studies suggest that modifications to the N(12) position can influence the molecule's conformation and potentially its biological activity.
ANone: The available research primarily focuses on angustifoline's isolation, characterization, and biological activity, with limited information on its stability under various conditions or formulation strategies to enhance its bioavailability. Further studies are necessary in this area.
A: The current research primarily focuses on angustifoline's isolation, structural characterization, and initial investigations into its biological activity, particularly its anticancer properties []. Further research is required to comprehensively address these aspects.
A: Early research focused on isolating and characterizing angustifoline from various Lupinus species [, , , ]. Subsequent studies explored its biosynthesis, with a focus on the incorporation of cadaverine as a precursor [, ]. More recently, research has delved into investigating the potential anticancer properties of angustifoline, particularly against human colon cancer cells [].
A: While the available research primarily stems from the fields of natural product chemistry and pharmacology, the study of angustifoline's anticancer activity against human colon cancer cells hints at potential synergies with cancer biology and oncology []. Further interdisciplinary collaborations could accelerate the understanding and development of angustifoline as a potential therapeutic agent.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


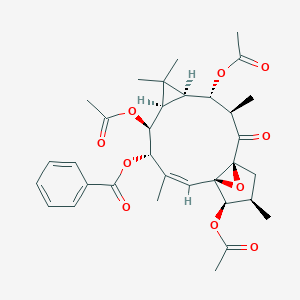


![(-)-(S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-hydroxy-3-methoxybenzamide](/img/structure/B156731.png)


